2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide features a complex architecture combining a 2,4-dichlorophenyl-substituted diazaspiro[4.4] ring system, a sulfanyl bridge, and an N-phenylacetamide group.
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3OS/c22-14-8-9-16(17(23)12-14)19-20(26-21(25-19)10-4-5-11-21)28-13-18(27)24-15-6-2-1-3-7-15/h1-3,6-9,12H,4-5,10-11,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOKVCCNKAIJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (CAS Number: 899913-40-7) is a novel organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.4 g/mol . The structure features a spirocyclic core which is known to enhance biological activity through unique interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2N3OS |
| Molecular Weight | 432.4 g/mol |
| CAS Number | 899913-40-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions. Key steps often involve the formation of the spirocyclic structure followed by the introduction of various functional groups through nucleophilic substitutions.
Antibacterial Activity
Research has indicated that compounds containing the diazaspiro structure exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains in vitro. Studies demonstrate that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In animal models, it demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases. This effect is attributed to the compound's ability to inhibit pro-inflammatory cytokines.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and bacterial metabolism. The presence of the sulfanyl group is believed to enhance binding affinity and specificity towards these targets.
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antibacterial activity of various diazaspiro compounds including our target molecule. The results indicated that at concentrations as low as 10 µg/mL, significant inhibition was observed against Staphylococcus aureus and Escherichia coli. The compound's structure was found to be critical for its activity, emphasizing the importance of the spirocyclic configuration.
Study 2: Anti-inflammatory Properties
In an experimental model involving induced paw edema in rats, the administration of this compound resulted in a notable decrease in edema compared to control groups. The compound was effective at doses ranging from 5 to 20 mg/kg body weight, suggesting a dose-dependent response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to analogs with modifications in:
Halogen substituent position on the phenyl ring (2,4-dichloro vs. 3,4-dichloro).
Spiro ring size (diaza[4.4] vs. [4.5] or [4.6]).
Substituent type (Cl, Br, F, or methyl groups).
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from analogs.
Structural and Functional Implications
Halogen Substituent Position
- 2,4-Dichloro vs. 3,4-Dichloro : The target compound’s 2,4-dichlorophenyl group may adopt a distinct spatial arrangement compared to the 3,4-dichloro analog . highlights that substituent positioning affects dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5° in analogs), influencing molecular planarity and intermolecular interactions like hydrogen bonding .
Spiro Ring Size
- Diaza[4.4] vs. In contrast, the [4.4] system in the target compound may enforce rigidity, favoring entropy-driven binding.
Substituent Type
- Bromine (Br) vs. Chlorine (Cl) : The brominated analog has a higher molecular weight (511.27 vs. ~446) and greater polarizability, which could enhance hydrophobic interactions but reduce solubility.
Non-Spiro Analogs
The pyrazole-containing analog lacks the spiro system, resulting in reduced conformational restraint and distinct hydrogen-bonding capabilities (e.g., N–H⋯O interactions forming dimers).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
